molecular formula C29H31N3OS B11638866 3-amino-N-(2,3-dimethylphenyl)-4-[4-(propan-2-yl)phenyl]-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide

3-amino-N-(2,3-dimethylphenyl)-4-[4-(propan-2-yl)phenyl]-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide

Cat. No.: B11638866
M. Wt: 469.6 g/mol
InChI Key: MTZSDTUQZQSKPI-UHFFFAOYSA-N
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Description

“3-AMINO-N-(2,3-DIMETHYLPHENYL)-4-[4-(PROPAN-2-YL)PHENYL]-5H,6H,7H,8H-THIENO[2,3-B]QUINOLINE-2-CARBOXAMIDE” is a complex organic compound that belongs to the thieno[2,3-b]quinoline family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3-AMINO-N-(2,3-DIMETHYLPHENYL)-4-[4-(PROPAN-2-YL)PHENYL]-5H,6H,7H,8H-THIENO[2,3-B]QUINOLINE-2-CARBOXAMIDE” typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known procedures. The key steps may include:

  • Formation of the thieno[2,3-b]quinoline core through cyclization reactions.
  • Introduction of the amino group and the carboxamide functionality.
  • Functionalization of the phenyl rings with appropriate substituents.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

“3-AMINO-N-(2,3-DIMETHYLPHENYL)-4-[4-(PROPAN-2-YL)PHENYL]-5H,6H,7H,8H-THIENO[2,3-B]QUINOLINE-2-CARBOXAMIDE” can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions may include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions may introduce new functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a valuable intermediate in organic synthesis.

Biology

In biological research, compounds of this class are often studied for their potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties. Researchers may investigate its interactions with biological targets and its effects on cellular processes.

Medicine

In medicinal chemistry, “3-AMINO-N-(2,3-DIMETHYLPHENYL)-4-[4-(PROPAN-2-YL)PHENYL]-5H,6H,7H,8H-THIENO[2,3-B]QUINOLINE-2-CARBOXAMIDE” may be explored as a lead compound for drug development. Its structure may be optimized to enhance its pharmacological properties and reduce potential side effects.

Industry

In the industrial sector, this compound may find applications in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of “3-AMINO-N-(2,3-DIMETHYLPHENYL)-4-[4-(PROPAN-2-YL)PHENYL]-5H,6H,7H,8H-THIENO[2,3-B]QUINOLINE-2-CARBOXAMIDE” involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

Similar compounds in the thieno[2,3-b]quinoline family include:

  • 3-AMINO-N-(2,3-DIMETHYLPHENYL)-4-[4-(METHYL)PHENYL]-5H,6H,7H,8H-THIENO[2,3-B]QUINOLINE-2-CARBOXAMIDE
  • 3-AMINO-N-(2,3-DIMETHYLPHENYL)-4-[4-(ETHYL)PHENYL]-5H,6H,7H,8H-THIENO[2,3-B]QUINOLINE-2-CARBOXAMIDE

Uniqueness

The uniqueness of “3-AMINO-N-(2,3-DIMETHYLPHENYL)-4-[4-(PROPAN-2-YL)PHENYL]-5H,6H,7H,8H-THIENO[2,3-B]QUINOLINE-2-CARBOXAMIDE” lies in its specific substituents on the phenyl rings and the thieno[2,3-b]quinoline core. These structural features may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C29H31N3OS

Molecular Weight

469.6 g/mol

IUPAC Name

3-amino-N-(2,3-dimethylphenyl)-4-(4-propan-2-ylphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide

InChI

InChI=1S/C29H31N3OS/c1-16(2)19-12-14-20(15-13-19)24-21-9-5-6-10-23(21)32-29-25(24)26(30)27(34-29)28(33)31-22-11-7-8-17(3)18(22)4/h7-8,11-16H,5-6,9-10,30H2,1-4H3,(H,31,33)

InChI Key

MTZSDTUQZQSKPI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C2=C(C3=C(C4=C(CCCC4)N=C3S2)C5=CC=C(C=C5)C(C)C)N)C

Origin of Product

United States

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